2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI)
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Overview
Description
4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazolone family. This compound is characterized by a benzimidazole ring fused with a carbonyl group and an ethyl substituent at the fourth position. Benzimidazolones are known for their diverse biological activities and are used as pharmacophores in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzene with carbonylating agents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and C–O bond cleavage.
Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones under appropriate conditions.
Industrial Production Methods
Industrial production of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonylating agents. These processes require precise control of temperature and pressure to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazolone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized benzimidazolones, reduced benzimidazolones, and substituted benzimidazolones with various functional groups .
Scientific Research Applications
4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds such as:
1,3-Dihydro-2H-benzimidazol-2-one: Lacks the ethyl substituent and has different biological activities.
4-Methyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one: A structurally related compound with distinct pharmacological properties.
The uniqueness of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
4-ethyl-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFMFTLBPPSUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628022 |
Source
|
Record name | 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-69-0 |
Source
|
Record name | 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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